2-(3-Bromo-4-fluorophenyl)-2-methyloxetane
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Overview
Description
2-(3-Bromo-4-fluorophenyl)-2-methyloxetane is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and a methyloxetane ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-2-methyloxetane typically involves the reaction of 3-bromo-4-fluorophenyl derivatives with oxetane precursors under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-2-methyloxetane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of fluorophenylmethyloxetane.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted oxetanes, fluorophenyl derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)-2-methyloxetane has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of advanced materials with specific properties such as high thermal stability and unique electronic characteristics.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism by which 2-(3-Bromo-4-fluorophenyl)-2-methyloxetane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards specific targets. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-fluorophenyl)(morpholino)methanone
- 3-Bromo-4-fluorophenylacetonitrile
- 4-Trifluoromethyl-1,2,3-triazoles
Uniqueness
2-(3-Bromo-4-fluorophenyl)-2-methyloxetane is unique due to its specific combination of a bromine atom, a fluorine atom, and a methyloxetane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-2-methyloxetane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-10(4-5-13-10)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRDHHZXGFRKIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C2=CC(=C(C=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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